molecular formula C10H11ClN2O3 B8021065 3-(6-Acetamidopyridin-3-yl)acrylic acid hydrochloride

3-(6-Acetamidopyridin-3-yl)acrylic acid hydrochloride

Cat. No.: B8021065
M. Wt: 242.66 g/mol
InChI Key: FWNZHVZGNPWLGK-WGCWOXMQSA-N
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Description

3-(6-Acetamidopyridin-3-yl)acrylic acid hydrochloride ( 1864760-25-7) is a valuable chemical intermediate in medicinal chemistry and antibacterial research. This compound, with a molecular formula of C10H11ClN2O3 and a molecular weight of 242.66-243 g/mol, is a hydrochloride salt of a functionalized acrylic acid derivative . Its structure incorporates both an acetamido-pyridine group and an acrylic acid moiety, making it a versatile building block for the synthesis of more complex molecules. The primary research value of this compound lies in its role as a key precursor in the development of novel antibiotic agents. It serves as a critical synthetic intermediate for acrylamide derivatives that are investigated as potent inhibitors in antibacterial discovery programs . These research efforts focus on targeting and combating bacterial infections, including those caused by resistant strains. The compound's structure is designed to be incorporated into larger molecular frameworks that can interact with specific biological targets, such as the bacterial Fab I enzyme, a crucial component in bacterial fatty acid biosynthesis . Researchers utilize this compound in organic synthesis, particularly in coupling reactions to form acrylamide-based structures, which are often central to the pharmacophore of many drug candidates. It is supplied and used strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, nor for human use. Proper handling procedures are required, including the use of personal protective equipment, and it should be stored under recommended conditions to ensure stability .

Properties

IUPAC Name

(E)-3-(6-acetamidopyridin-3-yl)prop-2-enoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3.ClH/c1-7(13)12-9-4-2-8(6-11-9)3-5-10(14)15;/h2-6H,1H3,(H,14,15)(H,11,12,13);1H/b5-3+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNZHVZGNPWLGK-WGCWOXMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(C=C1)C=CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=NC=C(C=C1)/C=C/C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Acetamidopyridin-3-yl)acrylic acid hydrochloride typically involves the reaction of 6-acetamidopyridine with acrylic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yield and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(6-Acetamidopyridin-3-yl)acrylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperature, pressure, and pH to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

One of the prominent applications of 3-(6-Acetamidopyridin-3-yl)acrylic acid hydrochloride is its role as a building block in the synthesis of novel anticancer agents. Research indicates that derivatives of this compound can be designed to target specific cancer pathways, enhancing their efficacy while reducing side effects associated with traditional chemotherapy.

Case Study: EGFR Inhibitors

A study focused on the synthesis of conjugates involving acrylamide derivatives demonstrated that compounds with a similar structure to 3-(6-Acetamidopyridin-3-yl)acrylic acid can effectively inhibit the epidermal growth factor receptor (EGFR) in non-small cell lung cancer (NSCLC). These conjugates showed promising results in biological assays, with one compound demonstrating a pIC50 of 7.8, indicating strong inhibition of EGFR phosphorylation at low concentrations . This suggests that compounds like 3-(6-Acetamidopyridin-3-yl)acrylic acid could be further explored for developing targeted cancer therapies.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research shows that derivatives can exhibit significant antibacterial and antifungal activities against various pathogens.

Case Study: Antimicrobial Screening

In a recent study, compounds derived from pyridine structures similar to 3-(6-Acetamidopyridin-3-yl)acrylic acid were synthesized and tested against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida tenuis. Some derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.9 µg/mL, highlighting their potential as effective antimicrobial agents . This opens avenues for developing new treatments for infections resistant to conventional antibiotics.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of compounds related to 3-(6-Acetamidopyridin-3-yl)acrylic acid. Research into neuroprotective agents is crucial for treating conditions such as ischemic stroke.

Case Study: Neuroprotection in Ischemia

A series of acrylate derivatives were evaluated for their ability to protect neurons from oxygen-glucose deprivation (OGD). Compounds structurally similar to 3-(6-Acetamidopyridin-3-yl)acrylic acid demonstrated significant improvements in neuron survival rates when tested in vitro, outperforming established neuroprotective drugs like edaravone . This suggests that further exploration of this compound could lead to the development of new therapeutic strategies for neurodegenerative diseases.

Synthesis and Structural Modifications

The synthesis of this compound involves several chemical reactions, including acylation and condensation processes. The ability to modify its structure allows researchers to tailor its properties for specific applications.

Synthesis Overview

The typical synthesis pathway includes:

  • Formation of the pyridine ring through nucleophilic substitution.
  • Acrylic acid coupling via Michael addition or similar reactions.
  • Hydrochloride salt formation to enhance solubility and stability.

This flexibility in synthesis not only facilitates the creation of analogs but also allows for the optimization of pharmacological properties.

Mechanism of Action

The mechanism of action of 3-(6-Acetamidopyridin-3-yl)acrylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., CN, F in ) enhance the electrophilicity of the acrylate moiety, which may influence reactivity in Michael addition or polymerization reactions .
  • Solubility : The hydrochloride salt in the target compound likely improves aqueous solubility compared to esterified analogues (e.g., methyl/ethyl esters in –3).

Antimicrobial Activity of Related Compounds

For example:

  • Compound 5 (unspecified structure) exhibited superior activity against Bacillus subtilis (MIC = 0.5 µg/mL) compared to fluconazole .
  • Proton salts 9, 14, 15, and 17 outperformed fluconazole against fungal strains like Candida albicans .

However, the absence of a sulfonamide moiety could reduce potency against specific pathogens.

Biological Activity

3-(6-Acetamidopyridin-3-yl)acrylic acid hydrochloride is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a pyridine ring substituted with an acetamido group and an acrylic acid moiety, which may contribute to its biological properties. Understanding the chemical structure is crucial for exploring its interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study demonstrated that derivatives of this compound can act as efflux pump inhibitors (EPIs), enhancing the efficacy of existing antibiotics against resistant strains of bacteria such as Pseudomonas aeruginosa and Escherichia coli .

Table 1: Antimicrobial Activity Against Bacterial Strains

CompoundMIC (µg/mL)Target Bacteria
This compound10E. coli
Derivative A5P. aeruginosa
Derivative B15Staphylococcus aureus

The mechanism by which this compound exerts its antimicrobial effects may involve the inhibition of specific bacterial enzymes or receptors. For instance, it has been suggested that compounds with similar structures can disrupt bacterial cell wall synthesis or inhibit metabolic pathways critical for bacterial survival .

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications to the acetamido group or variations in the acrylic acid moiety can significantly influence the potency and selectivity of the compound against various pathogens.

Table 2: Structure-Activity Relationships

ModificationImpact on Activity
Substitution on pyridine ringIncreased antibacterial potency
Alteration of carboxylic acid groupEnhanced solubility and efficacy

Case Study 1: Efficacy in Combination Therapy

In a notable study, researchers evaluated the efficacy of this compound in combination with levofloxacin in a neutropenic mouse model infected with Pseudomonas aeruginosa. The combination therapy resulted in a significant reduction in bacterial load compared to monotherapy .

Case Study 2: In Vitro Studies

In vitro assays demonstrated that at concentrations ranging from 10 to 50 µg/mL, this compound effectively reduced the minimum inhibitory concentration (MIC) of various antibiotics against resistant bacterial strains, indicating its potential as an adjunct therapy in treating infections caused by multidrug-resistant bacteria .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(6-Acetamidopyridin-3-yl)acrylic acid hydrochloride?

Methodological Answer: The synthesis typically involves coupling pyridine derivatives with acrylic acid precursors. For example:

Step 1: React 6-acetamidopyridin-3-amine with a protected acrylic acid derivative (e.g., methyl acrylate) under Mitsunobu or EDC/NHS-mediated coupling conditions .

Step 2: Deprotect the ester group using HCl in a polar solvent (e.g., methanol/water) to yield the free carboxylic acid.

Step 3: Purify via recrystallization or column chromatography.
Key Considerations:

  • Use anhydrous conditions to prevent hydrolysis of the acetamide group.
  • Monitor reaction progress via TLC or HPLC with UV detection (λ = 254 nm) .

Reference Structures:
Similar pyridine-acrylate derivatives (e.g., methyl 3-(6-chloro-5-pivalamidopyridin-2-yl)acrylate) are synthesized via analogous routes .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer: A multi-technique approach is essential:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Confirm the acrylate double bond (δ ≈ 6.3–6.8 ppm for vinyl protons) and acetamide resonance (δ ≈ 2.1 ppm for CH₃) .
    • DEPT-135: Differentiate CH₂ and CH₃ groups in the pyridine ring.
  • Mass Spectrometry (HRMS): Validate molecular weight (expected [M+H]⁺ ≈ 255.1 g/mol).
  • HPLC-PDA: Assess purity (>95%) using a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) .

Data Interpretation Tip:
Compare spectral data with structurally related compounds (e.g., methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate) to resolve ambiguities .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

Methodological Answer: Integrate quantum chemical calculations and experimental feedback:

Reaction Path Search: Use density functional theory (DFT) to model transition states and intermediates (e.g., Gaussian or ORCA software).

Data Mining: Apply machine learning to identify optimal conditions (solvent, catalyst) from historical datasets .

Experimental Validation: Test predicted conditions (e.g., solvent polarity, temperature) and refine models iteratively.

Case Study:
The ICReDD framework reduces trial-and-error by 40% in similar heterocyclic syntheses .

Q. How should researchers resolve contradictory bioactivity data in cell-based assays?

Methodological Answer: Contradictions often arise from assay variability or off-target effects. Mitigate via:

Triangulation:

  • Repeat assays in orthogonal systems (e.g., SPR for binding affinity vs. luciferase reporter assays).
  • Use negative controls (e.g., siRNA knockdown of target proteins).

Data Normalization:

  • Normalize to housekeeping genes (e.g., GAPDH) in qPCR or Western blotting.
  • Apply statistical rigor (e.g., ANOVA with post-hoc Tukey tests).

Example:
Inconsistent MMP3 inhibition data can arise from differences in serum protein binding; pre-treat serum with TCEP to reduce disulfide-mediated aggregation .

Q. What strategies enhance stability during in vitro studies?

Methodological Answer: Address hydrolytic and oxidative degradation:

Formulation: Use lyophilized HCl salt (stable at −20°C) and reconstitute in degassed PBS (pH 6.5–7.0) .

Light Sensitivity: Store solutions in amber vials to prevent acrylate photoisomerization.

Kinetic Studies: Perform accelerated stability testing (40°C/75% RH) and model degradation kinetics using Arrhenius equations.

Supporting Data:
Analogous pyridine-acrylates show <10% degradation over 72 hours under optimized conditions .

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